molecular formula C16H12N4 B3121778 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine CAS No. 293737-99-2

2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B3121778
CAS No.: 293737-99-2
M. Wt: 260.29 g/mol
InChI Key: YMGWUQOUHMKTFE-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine is a chemical compound of significant interest in organic and medicinal chemistry research. This molecule features a benzotriazole scaffold linked to a naphthalene ring system, a structural motif known to be associated with diverse biological activities . The naphthalene moiety is frequently utilized in drug discovery to enhance a molecule's metabolic stability and optimize its physicochemical properties . The 1,2,3-triazole core is a privileged structure in medicinal chemistry, valued for its ability to improve solubility and contribute to favorable pharmacokinetic profiles of drug candidates . While specific biological data for this exact compound requires further investigation, related naphthalene-substituted triazole conjugates have demonstrated notable in vitro cytotoxic activity against a range of human cancer cell lines, including triple-negative breast carcinoma (MDA-MB-231), cervical carcinoma (HeLa), and non-small cell lung carcinoma (A549) . The mechanism of action for such compounds often involves critical cellular processes like inducing cell cycle arrest and promoting apoptosis in cancer cells . This combination of features makes 2-(Naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine a promising scaffold for researchers developing novel therapeutic agents, particularly in oncology, and for exploring new chemical entities in academic and pharmaceutical settings. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-naphthalen-1-ylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4/c17-12-8-9-14-15(10-12)19-20(18-14)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGWUQOUHMKTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265267
Record name 2-(1-Naphthalenyl)-2H-benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-99-2
Record name 2-(1-Naphthalenyl)-2H-benzotriazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Naphthalenyl)-2H-benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high yield and regioselectivity. The reaction involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile . The reaction is carried out under mild conditions, often at room temperature, and in the presence of a copper catalyst.

Industrial Production Methods

While specific industrial production methods for 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of readily available starting materials and the mild reaction conditions make this compound a viable candidate for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that benzotriazole derivatives, including 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine, exhibit promising anticancer properties. A study synthesized various benzotriazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced their anticancer activity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antidiabetic Potential
The compound has also been investigated for its potential as an α-glucosidase inhibitor, which is crucial in managing diabetes. A recent study synthesized a library of benzotriazole-bearing bis-Schiff base derivatives and assessed their inhibitory activity against α-glucosidase. The findings revealed that modifications in the naphthalene moiety could improve the inhibitory effects, indicating the potential of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine in diabetes management .

Organic Synthesis

Intermediate for Synthesis
The compound serves as a valuable intermediate in organic synthesis. It has been utilized in the preparation of various biologically active molecules, including alkaloids and histone deacetylase inhibitors. For instance, it plays a role in synthesizing isoindolinone compounds that are important for developing therapeutic agents targeting various diseases .

Catalytic Applications
In asymmetric catalysis, benzotriazole derivatives have shown effectiveness as catalysts or catalyst precursors. The compound can be employed to facilitate reactions under mild conditions while providing high yields and selectivity . This feature makes it attractive for use in green chemistry initiatives.

Material Science

Fluorescent Materials
The unique structural properties of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine enable its application in the development of fluorescent materials. Research indicates that incorporating this compound into polymer matrices can enhance the optical properties of materials used in display technologies and sensors .

Photostability Studies
Studies have demonstrated that benzotriazole derivatives exhibit excellent photostability, making them suitable for applications in coatings and plastics where UV protection is essential. The stability of these compounds under UV light can prolong the lifespan of materials used in outdoor applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Benzotriazole derivatives showed significant cytotoxicity against cancer cells.
Antidiabetic Potential Compound exhibited promising α-glucosidase inhibitory activity; structural modifications enhanced efficacy.
Organic Synthesis Used as an intermediate for synthesizing isoindolinones with therapeutic potential.
Catalytic Applications Effective as a catalyst precursor in asymmetric reactions with high yields.
Fluorescent Materials Enhanced optical properties when incorporated into polymers for display technologies.
Photostability Studies Exhibited excellent photostability under UV light; suitable for outdoor applications.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it has been shown to inhibit cytochrome P450 lanosterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis . This inhibition disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzo[d][1,2,3]triazol-5-amine Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-(Naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine Naphthalen-1-yl C₁₆H₁₃N₄ 261.31 Potential antiproliferative agent [15], [16]
2-(3-Chloro-4-methoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine 3-Chloro-4-methoxyphenyl C₁₃H₁₁ClN₄O 274.70 Improved solubility (0.6 µg/mL at pH 7.4) [21]
6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine 3-Iodophenyl C₁₂H₈FIN₄ 354.12 High molecular weight; halogen interactions [14]
2-(4-Butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine 4-Butylphenyl C₁₆H₁₇N₄ 265.34 Increased lipophilicity [12]
2H-Benzo[d][1,2,3]triazol-5-amine (unsubstituted base structure) H C₆H₆N₄ 134.14 Acylation agent; lower complexity [15]

Physicochemical Properties

  • Solubility : The chloro-methoxyphenyl analogue exhibits moderate aqueous solubility (0.6 µg/mL at pH 7.4) due to polar substituents, whereas the naphthalen-1-yl derivative likely has lower solubility due to hydrophobicity .
  • Thermal Stability : Naphthalene-containing compounds generally exhibit higher melting points compared to alkyl-substituted derivatives, attributed to π-π stacking .

Structural Characterization

  • Crystallography : Many analogues (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) are characterized using SHELX software, confirming planar triazole rings and substituent orientations .

Biological Activity

2-(Naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the triazole class, noted for its diverse biological activities. Its unique structure, which integrates a naphthalene moiety with a triazole ring, positions it as a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications.

The biological activity of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine is primarily attributed to its interaction with various enzymes and biochemical pathways.

Target Enzymes:

  • Cholinesterases: The compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in regulating neurotransmission. The inhibition occurs through the formation of hydrogen bonds involving nitrogen atoms in the triazole ring and π-π stacking interactions with aromatic residues in the active sites of these enzymes .

Biochemical Pathways:

  • Anti-inflammatory Effects: Studies indicate that naphtho-triazoles exhibit anti-inflammatory properties by modulating cytokine production, particularly inhibiting TNFα production in stimulated human peripheral blood mononuclear cells (PBMCs) .
  • Antioxidant Activity: Compounds with a similar structure have demonstrated antioxidant properties, which are beneficial in reducing oxidative stress-related damage in cells.

Pharmacological Effects

The pharmacological profile of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine includes several noteworthy activities:

Anticholinesterase Activity

The compound exhibits significant inhibitory activity against cholinesterases:

  • IC50 Values: Various derivatives show IC50 values ranging from 48.8 μM to lower concentrations depending on structural modifications . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Anti-inflammatory Activity

Research indicates that this compound can effectively reduce inflammation:

  • Inhibition of TNFα: The compound's ability to inhibit TNFα production indicates its potential as an anti-inflammatory agent .

Antioxidant Properties

The compound's structural features contribute to its antioxidant capabilities:

  • Reactive Oxygen Species (ROS) Scavenging: Similar triazole derivatives have shown efficacy in scavenging ROS, which is crucial for protecting cells from oxidative damage.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine typically employs the copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) method. This approach allows for high yields and regioselectivity.

Structure-Activity Relationship:
Research into SAR has revealed that modifications on the triazole ring significantly influence biological activity:

  • Substituent Effects: The introduction of various substituents on the naphthalene and triazole rings can enhance or diminish inhibitory activities against cholinesterases and other targets .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine, it is beneficial to compare it with other related compounds:

Compound NameBiological ActivityIC50 Value
1,2,3-Triazole-benzimidazoleCholinesterase Inhibition12.5 μM
Naphthalene-based derivativesAntioxidantVaries
Thienobenzo/naphtho-triazolesAnti-inflammatory7.9 μM

This table illustrates that while 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine shows promising activity against cholinesterases, other derivatives may offer enhanced potency or alternative therapeutic benefits.

Case Studies

Recent studies have highlighted the potential applications of this compound:

  • Neuroprotective Agents: Research suggests that derivatives could be developed as neuroprotective agents targeting cholinergic dysfunction in neurodegenerative diseases .
  • Anti-cancer Research: Some studies have indicated that triazole derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the critical factors in optimizing the synthesis of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclocondensation efficiency .

  • Catalysts : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) yields >95% purity .

    Table 1: Key Synthesis Parameters

    ParameterOptimal RangeImpact on Yield/Purity
    Temperature60–80°CPrevents decomposition
    SolventDMF/DMSOEnhances solubility
    Catalyst (CuAAC)5 mol% CuIEnsures regioselectivity

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.8–6.2 ppm). Compare with reference data for tautomeric forms .
  • 13C NMR : Detect triazole (δ 145–155 ppm) and naphthalene carbons (δ 120–135 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 297.12 .
  • IR Spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.

  • Refinement : Employ SHELXL (via Olex2 interface) for anisotropic displacement parameters and hydrogen-bonding networks .

  • Key Metrics : Check R1 < 0.05 and wR2 < 0.15 for reliability. Planarity of the triazole-naphthalene system (dihedral angle <5°) confirms conjugation .

    Table 2: Crystallographic Data

    ParameterValueSource
    Space GroupP 1
    Dihedral Angle (Triazole/Naphthalene)2.3°
    Hydrogen BondsN–H···N (2.8–3.1 Å)

Q. What computational strategies predict biological activity and binding modes?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with NEK2 kinase (PDB: 2WUM) to simulate ligand-protein interactions. Optimize protonation states via MarvinSketch .
  • MD Simulations : Run 100 ns trajectories (GROMACS) to assess stability of the triazole-amine moiety in binding pockets .
  • QSAR Models : Correlate Hammett σ values of substituents with IC50 data to guide derivatization .

Q. How to analyze thermal stability and decomposition pathways?

  • Methodological Answer :
  • TGA/DSC : Heat at 10°C/min under N2. Decomposition onset >250°C indicates high thermal stability .
  • GC-MS Post-Decomposition : Identify fragments (e.g., naphthalene derivatives) to infer cleavage mechanisms .

Data Contradiction Resolution

Q. How to resolve discrepancies in NMR data for tautomeric forms?

  • Methodological Answer :
  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C. Slower tautomerism at low temperatures splits peaks, confirming equilibrium .
  • DFT Calculations : Compare computed chemical shifts (Gaussian 09, B3LYP/6-311+G**) with experimental data to assign tautomers .

Methodological Best Practices

  • Synthesis : Prioritize CuAAC for scalability and reproducibility .
  • Crystallography : Validate SHELXL-refined structures with CCDC deposition (e.g., CCDC 2058868) .
  • Computational Analysis : Cross-validate docking results with experimental IC50 assays to avoid overfitting .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine

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